6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
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Overview
Description
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a heterocyclic compound that combines benzothiazole, piperazine, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multi-step proceduresThe final step involves the coupling of the benzothiazole-piperazine intermediate with a chloropyridine derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .
Scientific Research Applications
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a potential antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist of dopamine and serotonin receptors, which are involved in various neurological processes. This interaction can modulate neurotransmitter activity, leading to its potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the chloropyridine component.
5-Chloro-2-(piperazin-1-yl)pyridine: Contains the chloropyridine and piperazine moieties but lacks the benzothiazole component.
Uniqueness
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to its combination of benzothiazole, piperazine, and chloropyridine moieties.
Properties
Molecular Formula |
C17H14ClN5S |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C17H14ClN5S/c18-13-9-12(10-19)11-20-16(13)22-5-7-23(8-6-22)17-21-14-3-1-2-4-15(14)24-17/h1-4,9,11H,5-8H2 |
InChI Key |
XVJDVOSZJQPLOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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